molecular formula C15H16FN3O2 B6986265 N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide

N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide

Cat. No.: B6986265
M. Wt: 289.30 g/mol
InChI Key: IBQZZDDJEPIIDC-UHFFFAOYSA-N
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Description

N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorinated tetrahydroisoquinoline moiety with an oxazole ring, making it a subject of study for its potential biological and chemical properties.

Properties

IUPAC Name

N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c16-15-12-5-7-17-9-10(12)1-3-13(15)18-14(20)4-2-11-6-8-21-19-11/h1,3,6,8,17H,2,4-5,7,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQZZDDJEPIIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(C=C2)NC(=O)CCC3=NOC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Oxazole Ring Formation: The oxazole ring can be constructed via a cyclization reaction involving an α-haloketone and an amide.

    Amide Bond Formation: The final step involves coupling the fluorinated tetrahydroisoquinoline with the oxazole-containing intermediate using standard amide bond-forming reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide
  • N-(5-bromo-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide
  • N-(5-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide

Uniqueness

The uniqueness of N-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(1,2-oxazol-3-yl)propanamide lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, alter its electronic properties, and affect its interactions with biological targets.

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